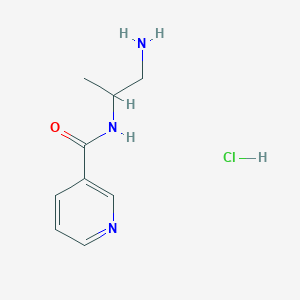![molecular formula C22H29N3O B2445824 N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea CAS No. 1443-50-1](/img/structure/B2445824.png)
N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea
Overview
Description
N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea, commonly known as DMPP, is a synthetic compound used for a variety of scientific research applications. It is a lipophilic, non-selective agonist of nicotinic acetylcholine receptors (nAChRs), and has been used in a variety of studies to examine the effects of nAChR activation on biochemical and physiological processes in the body.
Scientific Research Applications
Pharmacological Research
The compound is structurally similar to fentanyl, a potent synthetic opioid analgesic with a rapid onset and short duration of action . It is used in pharmacological research to study the metabolic pathways and potencies of new fentanyl analogs .
Synthesis of Pharmaceuticals
“N,N-dimethyl-N’-phenyl-N’-[1-(2-phenylethyl)-4-piperidinyl]-urea” is useful in the synthesis of pharmaceuticals, primarily fentanyl and related analogs . The compound is used as an intermediate in the synthesis of these pharmaceuticals .
Organic Material Doping
The compound is related to N-DMBI, a reference solution-processed n-type dopant, affording decent air-stability and record power factor for thermoelectric energy generation . It can be used in the study of doping mechanisms of n-type organic materials .
Chemical Reactions
The compound is related to N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), which are used as reactants in a rich array of chemical reactions . These amides can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
Medicinal Chemistry
The 2-phenethylamine motif, which is present in the structure of “N,N-dimethyl-N’-phenyl-N’-[1-(2-phenylethyl)-4-piperidinyl]-urea”, is widely present in medicinal chemistry . This motif is found in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
Mechanism of Action
Target of Action
N,N-Dimethylamido-despropionyl fentanyl, also known as N,N-dimethyl-N’-phenyl-N’-[1-(2-phenylethyl)-4-piperidinyl]-urea, is a synthetic opioid that is structurally similar to known opioids . The primary target of this compound is the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
This compound acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation results in a decrease in the perception of pain and can also produce feelings of euphoria .
Biochemical Pathways
The metabolism of N,N-Dimethylamido-despropionyl fentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It is known that fentanyl, a related compound, is metabolized to a number of inactive metabolites . Fentanyl is 99% N-dealkylated to norfentanyl by cytochrome P450 . It can also be amide hydrolyzed to despropionylfentanyl, or alkyl hydroxylated to hydroxyfentanyl which is N-dealkylated to hydroxynorfentanyl .
Result of Action
The molecular and cellular effects of N,N-Dimethylamido-despropionyl fentanyl’s action include decreased perception of pain and potential feelings of euphoria due to its action on the opioid receptors . It should be noted that misuse of this compound can lead to severe adverse effects, including addiction and potentially fatal respiratory depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylamido-despropionyl fentanyl. For example, the presence of other substances, such as alcohol or other drugs, can potentiate the effects of opioids and increase the risk of adverse effects . Additionally, individual factors such as a person’s age, health status, and genetic makeup can also influence how this compound is metabolized and its overall effects .
properties
IUPAC Name |
1,1-dimethyl-3-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-23(2)22(26)25(20-11-7-4-8-12-20)21-14-17-24(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWEBFAZNLXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037101 | |
| Record name | N,N-Dimethylamido-despropionyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea | |
CAS RN |
1443-50-1 | |
| Record name | N,N-Dimethylamido-despropionyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



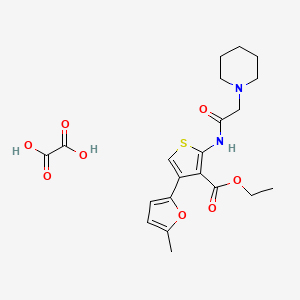

![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)

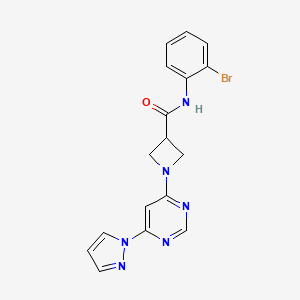
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)
![2-Chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide](/img/structure/B2445750.png)


![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)
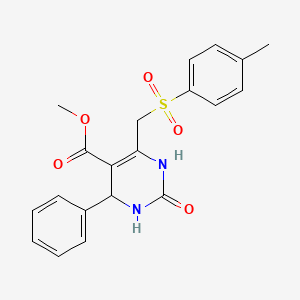
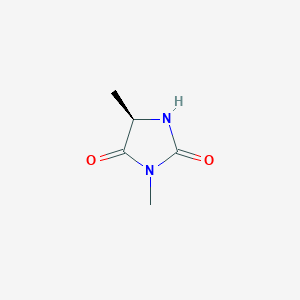
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)
